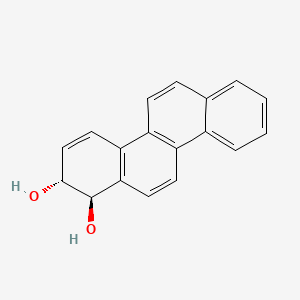
trans-1,2-Dihydro-1,2-dihydroxychrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-dihydrochrysene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of two hydroxyl groups attached to a chrysene backbone, making it a diol. The chirality of the compound arises from the specific spatial arrangement of the hydroxyl groups, which are in the (1R,2R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrochrysene-1,2-diol typically involves the reduction of chrysene derivatives. One common method is the asymmetric dihydroxylation of chrysene using chiral catalysts. This process involves the use of osmium tetroxide (OsO₄) in the presence of a chiral ligand, such as (DHQ)₂PHAL, to achieve the desired stereochemistry. The reaction is carried out under mild conditions, typically at room temperature, and yields the diol with high enantiomeric excess.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrochrysene-1,2-diol often involves the use of large-scale asymmetric dihydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of chiral catalysts and ligands is crucial in maintaining the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the diol can lead to the formation of chrysene or partially reduced intermediates using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products
Oxidation: Chrysene-1,2-dione or chrysene-1,2-quinone.
Reduction: Chrysene or partially reduced chrysene derivatives.
Substitution: Tosylated or acylated chrysene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1,2-dihydrochrysene-1,2-diol is used as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its diol structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, (1R,2R)-1,2-dihydrochrysene-1,2-diol is explored for its potential therapeutic properties. Its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of high-performance materials and as a precursor for the synthesis of advanced polymers and resins.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-dihydrochrysene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions are crucial in its bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-dihydrochrysene-1,2-diol: The enantiomer of (1R,2R)-1,2-dihydrochrysene-1,2-diol with opposite stereochemistry.
Chrysene-1,2-dione: An oxidized form of the diol.
Chrysene: The parent hydrocarbon without hydroxyl groups.
Uniqueness
(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its specific (1R,2R) stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and interact with chiral environments makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
67175-76-2 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
InChI Key |
BIMJIRFFDLQHJJ-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


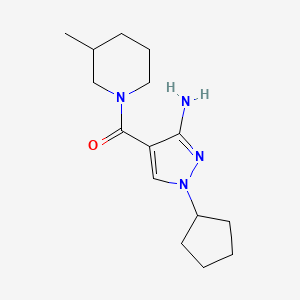
amine](/img/structure/B11744143.png)
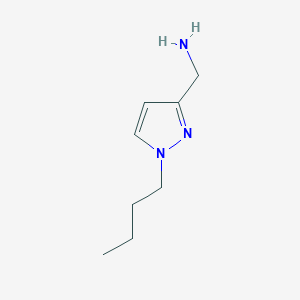
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744146.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline](/img/structure/B11744148.png)
amine](/img/structure/B11744178.png)
![benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744189.png)
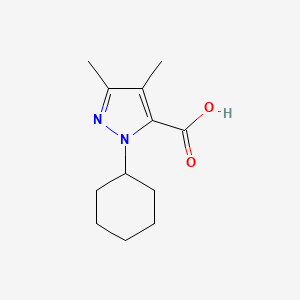
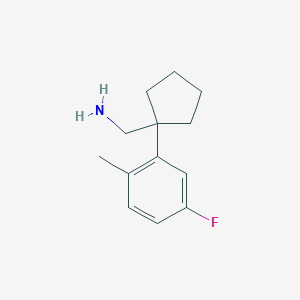
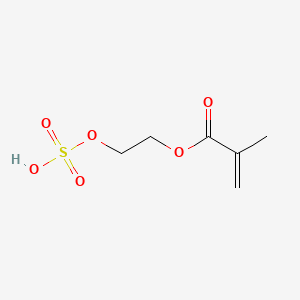
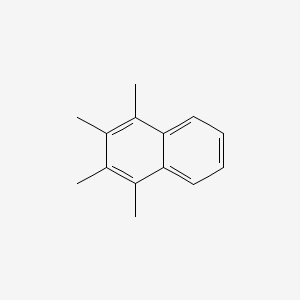
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)
